molecular formula C12H10O4S3 B1331199 Bis(phenylsulfonyl)sulfide CAS No. 4388-22-1

Bis(phenylsulfonyl)sulfide

Cat. No.: B1331199
CAS No.: 4388-22-1
M. Wt: 314.4 g/mol
InChI Key: YQUSJUJNDKUWAM-UHFFFAOYSA-N
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Description

Bis(phenylsulfonyl)sulfide is an organic compound with the molecular formula C12H10O4S3. It is also known as benzenesulfonic thioanhydride. This compound is characterized by its unique structure, which includes two phenylsulfonyl groups attached to a central sulfur atom. It is typically found as an off-white to pink powder or crystalline solid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(phenylsulfonyl)sulfide can be synthesized through various methods. One common approach involves the reaction of phenylsulfonyl chloride with sodium sulfide. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions . Another method involves the treatment of C-2 metalated indoles with this compound, followed by cyclization of the intermediate 2,2′-di(indolyl)sulfide .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Bis(phenylsulfonyl)sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or alkoxides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Mechanism of Action

The mechanism by which bis(phenylsulfonyl)sulfide exerts its effects involves its ability to act as a sulfonylating agent. It can transfer sulfonyl groups to other molecules, facilitating the formation of new chemical bonds. This reactivity is primarily due to the presence of the phenylsulfonyl groups, which are electron-withdrawing and make the sulfur atom more electrophilic .

Comparison with Similar Compounds

Similar Compounds

    Bis(phenylsulfonyl)methane: Similar in structure but with a methylene group instead of a sulfur atom.

    Bis(phenylsulfonyl)oxide: Contains an oxygen atom instead of sulfur.

    Bis(phenylsulfonyl)selenide: Contains a selenium atom instead of sulfur.

Uniqueness

Bis(phenylsulfonyl)sulfide is unique due to its central sulfur atom, which imparts distinct reactivity compared to its oxygen or selenium analogs. This makes it particularly useful in specific synthetic applications where sulfur’s unique properties are advantageous .

Properties

IUPAC Name

benzenesulfonylsulfanylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4S3/c13-18(14,11-7-3-1-4-8-11)17-19(15,16)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUSJUJNDKUWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)SS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195969
Record name Benzenesulfonic acid, thio-, anhydrosulfide
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Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4388-22-1
Record name Benzenesulfonic acid, thio-, anhydrosulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004388221
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Record name Benzenesulfonyl sulfide
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Record name Benzenesulfonic acid, thio-, anhydrosulfide
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Record name Bis(phenylsulfonyl) Sulfide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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